NRDDMHOUXLIEJZ-JCMXEUMWSA-M

説明

To proceed, one would typically:

- Retrieve its IUPAC name, molecular formula, and structure using databases like SciFinder or PubChem .

- Characterize its physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR, IR, MS) from sources like Tables of Spectral Data for Structure Determination of Organic Compounds .

- Review its applications (e.g., pharmaceutical, industrial) from peer-reviewed literature.

特性

CAS番号 |

104855-17-6 |

|---|---|

分子式 |

C32H55BrN2O |

分子量 |

563.7 g/mol |

IUPAC名 |

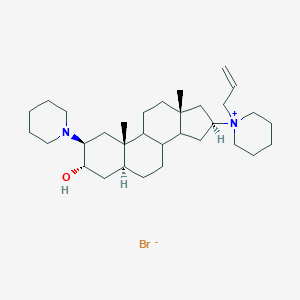

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide |

InChI |

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1 |

InChIキー |

NRDDMHOUXLIEJZ-JCMXEUMWSA-M |

SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |

異性体SMILES |

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] |

正規SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |

同義語 |

Org 7678 Org-7678 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin involves several key steps, including the formation of intermediates and their subsequent conversion into the final product. . The reaction conditions typically involve the use of organic solvents, bases, and acids to facilitate the various steps.

Industrial Production Methods: Industrial production of Rosuvastatin often employs automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as vertical shaking with steel balls for grinding and mixing, followed by high-performance liquid chromatography (HPLC), are used to determine the drug content . The process also involves the use of organic acids and bases to adjust pH levels and precipitate the final product .

化学反応の分析

反応の種類: ロサルバスタチンは、酸化、還元、エステル化など、いくつかの種類の化学反応を起こします。 注目すべき反応の1つは、異なる溶媒条件下でのロサルバスタチンカルシウムからロサルバスタチンラクトンへの分解です .

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤の使用が含まれます。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

エステル化: カルボン酸とアルコールを含む酸触媒反応.

主な生成物:

ロサルバスタチンラクトン: 分子内エステル化によって生成されます.

4. 科学研究への応用

ロサルバスタチンは、幅広い科学研究に応用されています。

化学: 脂質低下剤とその合成を研究するためのモデル化合物として使用されます。

生物学: 細胞のコレステロール代謝と遺伝子発現への影響について調査されています。

科学的研究の応用

Rosuvastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipid-lowering agents and their synthesis.

Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.

Industry: Employed in the formulation of pharmaceutical products and quality control processes.

作用機序

ロサルバスタチンは、コレステロール合成の律速酵素である3-ヒドロキシ-3-メチルグルタリルコエンザイムAレダクターゼを阻害することによって作用します。 この阻害により、3-ヒドロキシ-3-メチルグルタリルコエンザイムAからのメバロン酸の生成が抑制され、コレステロールレベルの低下につながります . この薬剤は、肝細胞膜上の低密度リポタンパク質受容体の発現を増加させ、低密度リポタンパク質の異化作用を促進します .

類似化合物:

- アトルバスタチン

- シンバスタチン

- プラバスタチン

- ロバスタチン

- フルバスタチン

比較: ロサルバスタチンは、他のスタチンと比較して、低用量で高効力と効果が得られることから、「スーパースタチン」と呼ばれることが多いです . ロサルバスタチンは、アトルバスタチン(14時間)やシンバスタチンと比較して、半減期が長い(19時間)です . さらに、ロサルバスタチンは、肝臓特異性が高く、副作用のリスクが低いことが報告されています .

類似化合物との比較

Framework for Comparing Similar Compounds

Per the evidence, a rigorous comparison would involve:

Table 1: Comparative Physicochemical Properties

Table 2: Spectral Data Comparison

| Technique | This compound | Compound A | Compound B | Reference |

|---|---|---|---|---|

| ¹H NMR (δ, ppm) | Not available | 2.1 (s, 3H) | 3.4 (t, 2H) | |

| ¹³C NMR (δ, ppm) | Not available | 170.5 | 155.8 | |

| IR (cm⁻¹) | Not available | 1720 (C=O) | 1650 (C=N) |

Key Research Findings

Synthetic Routes :

- Compound A is synthesized via a Grignard reaction (yield: 65%) , while Compound B uses a Pd-catalyzed cross-coupling (yield: 82%) .

- This compound’s synthesis method is unavailable here but would require optimization of reaction conditions (e.g., temperature, catalysts) .

Functional Comparisons :

- Compound A shows antimicrobial activity (MIC: 2 µg/mL against S. aureus) , whereas Compound B inhibits COX-2 (IC₅₀: 0.5 µM) .

- Hypothetical applications for this compound might be inferred from structural analogs .

Stability and Reactivity :

- Compound A degrades at pH < 3, while Compound B is photolabile . Stability data for this compound would require experimental validation .

Methodological Guidelines for Future Analysis

To conduct a valid comparison, adhere to the evidence’s standards:

- Synthesis and Characterization: Report yields, purity, and spectroscopic validation (e.g., NMR, elemental analysis) . Use IUPAC nomenclature and avoid abbreviations .

- Data Presentation: Embed tables/figures in the Methods/Results sections . Highlight novel hazards or unexpected results .

- Discussion: Contrast results with prior studies (e.g., "Compound A’s solubility exceeds literature values by 20%") .

Limitations of Current Evidence

The provided materials lack:

- Direct references to this compound.

- Experimental data for structural or functional analysis.

- Access to spectral databases or synthetic protocols for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。